molecular formula C11H14N2 B14113900 3-Amino-6-(hex-1-ynyl)-pyridine

3-Amino-6-(hex-1-ynyl)-pyridine

Cat. No.: B14113900
M. Wt: 174.24 g/mol
InChI Key: NGWZFRNQXYVMSK-UHFFFAOYSA-N
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Description

6-(1-Hexyn-1-yl)-3-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group at the 3-position and a hexynyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hexyn-1-yl)-3-pyridinamine typically involves the coupling of a pyridine derivative with a hexynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of 6-(1-Hexyn-1-yl)-3-pyridinamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hexyn-1-yl)-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced alkenes or alkanes, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(1-Hexyn-1-yl)-3-pyridinamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(1-Hexyn-1-yl)-3-pyridinamine involves its interaction with molecular targets such as enzymes or receptors. The hexynyl group can participate in π-π interactions or hydrogen bonding, while the amine group can form covalent bonds or act as a nucleophile. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-Hexyn-1-yl)-2-pyridinamine
  • 6-(1-Hexyn-1-yl)-4-pyridinamine
  • 6-(1-Hexyn-1-yl)-3-pyridinecarboxylic acid

Uniqueness

6-(1-Hexyn-1-yl)-3-pyridinamine is unique due to the specific positioning of the hexynyl and amine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

6-hex-1-ynylpyridin-3-amine

InChI

InChI=1S/C11H14N2/c1-2-3-4-5-6-11-8-7-10(12)9-13-11/h7-9H,2-4,12H2,1H3

InChI Key

NGWZFRNQXYVMSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=NC=C(C=C1)N

Origin of Product

United States

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